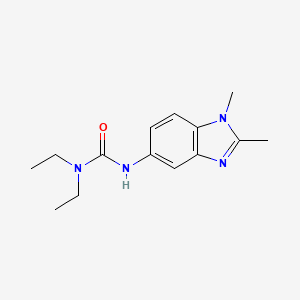![molecular formula C20H26ClN3O2 B5186387 2-methoxy-N-[2-(4-phenyl-1-piperazinyl)ethyl]benzamide hydrochloride](/img/structure/B5186387.png)
2-methoxy-N-[2-(4-phenyl-1-piperazinyl)ethyl]benzamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-N-[2-(4-phenyl-1-piperazinyl)ethyl]benzamide hydrochloride, also known as MPPEB hydrochloride, is a chemical compound that has gained significant attention in the field of scientific research. This compound is synthesized using specific methods and has a unique mechanism of action that makes it a valuable tool in various biochemical and physiological studies.
Mechanism of Action
The mechanism of action of 2-methoxy-N-[2-(4-phenyl-1-piperazinyl)ethyl]benzamide hydrochloride hydrochloride involves its selective binding to the dopamine D4 receptor. This binding inhibits the activation of the receptor by dopamine, which results in the modulation of various physiological and pathological processes. The exact mechanism of action of 2-methoxy-N-[2-(4-phenyl-1-piperazinyl)ethyl]benzamide hydrochloride hydrochloride is still under investigation, and further studies are required to fully understand its mode of action.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-methoxy-N-[2-(4-phenyl-1-piperazinyl)ethyl]benzamide hydrochloride hydrochloride are primarily related to its selective binding to the dopamine D4 receptor. This binding inhibits the activation of the receptor by dopamine, which results in the modulation of various physiological and pathological processes. Some of the physiological effects of 2-methoxy-N-[2-(4-phenyl-1-piperazinyl)ethyl]benzamide hydrochloride hydrochloride include the regulation of mood, emotion, and cognitive functions. Additionally, this compound has been shown to have potential therapeutic effects in the treatment of drug addiction and schizophrenia.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-methoxy-N-[2-(4-phenyl-1-piperazinyl)ethyl]benzamide hydrochloride hydrochloride in lab experiments is its selective binding to the dopamine D4 receptor. This allows researchers to study the specific effects of dopamine on various physiological and pathological processes. Additionally, 2-methoxy-N-[2-(4-phenyl-1-piperazinyl)ethyl]benzamide hydrochloride hydrochloride is a potent antagonist, which allows for the precise modulation of the dopamine D4 receptor. However, one of the limitations of using 2-methoxy-N-[2-(4-phenyl-1-piperazinyl)ethyl]benzamide hydrochloride hydrochloride is its potential off-target effects. Further studies are required to fully understand the potential off-target effects of this compound.
Future Directions
There are several future directions for the study of 2-methoxy-N-[2-(4-phenyl-1-piperazinyl)ethyl]benzamide hydrochloride hydrochloride. One of the main directions is the investigation of its potential therapeutic effects in the treatment of drug addiction and schizophrenia. Additionally, further studies are required to fully understand the mechanism of action of 2-methoxy-N-[2-(4-phenyl-1-piperazinyl)ethyl]benzamide hydrochloride hydrochloride and its potential off-target effects. Finally, the development of more selective and potent dopamine D4 receptor antagonists is required to further advance the field of dopamine research.
Conclusion:
In conclusion, 2-methoxy-N-[2-(4-phenyl-1-piperazinyl)ethyl]benzamide hydrochloride hydrochloride is a valuable tool in various scientific research studies. Its selective binding to the dopamine D4 receptor allows for the precise modulation of various physiological and pathological processes. This compound has potential therapeutic effects in the treatment of drug addiction and schizophrenia. However, further studies are required to fully understand the mechanism of action and potential off-target effects of 2-methoxy-N-[2-(4-phenyl-1-piperazinyl)ethyl]benzamide hydrochloride hydrochloride.
Synthesis Methods
The synthesis method for 2-methoxy-N-[2-(4-phenyl-1-piperazinyl)ethyl]benzamide hydrochloride hydrochloride involves several steps. The first step involves the reaction of 2-chlorobenzoyl chloride with 2-methoxyethylamine to form N-(2-methoxyethyl)-2-chlorobenzamide. This intermediate is then reacted with 4-phenylpiperazine to form the final product, 2-methoxy-N-[2-(4-phenyl-1-piperazinyl)ethyl]benzamide hydrochloride hydrochloride. The purity of the final product is confirmed using various techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Scientific Research Applications
2-methoxy-N-[2-(4-phenyl-1-piperazinyl)ethyl]benzamide hydrochloride hydrochloride has been extensively used in various scientific research studies. It is primarily used as a selective antagonist for the dopamine D4 receptor, which is involved in several physiological and pathological processes. This compound is also used to study the role of dopamine in the regulation of mood, emotion, and cognitive functions. Additionally, 2-methoxy-N-[2-(4-phenyl-1-piperazinyl)ethyl]benzamide hydrochloride hydrochloride has been used to study the role of dopamine in drug addiction and schizophrenia.
properties
IUPAC Name |
2-methoxy-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2.ClH/c1-25-19-10-6-5-9-18(19)20(24)21-11-12-22-13-15-23(16-14-22)17-7-3-2-4-8-17;/h2-10H,11-16H2,1H3,(H,21,24);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYJIYXZIDDTVII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCCN2CCN(CC2)C3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
52.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47196391 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-methoxy-N-[2-(4-phenyl-1-piperazinyl)ethyl]benzamide hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-allyl-2-[(4-chlorophenyl)thio]propanamide](/img/structure/B5186315.png)
![4-tert-butyl-2-chloro-1-[2-(2-methoxyphenoxy)ethoxy]benzene](/img/structure/B5186319.png)
![4-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2-propylpyridine hydrobromide](/img/structure/B5186324.png)
![N-(2-fluorophenyl)-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B5186336.png)
![N-[2-(2-methoxyphenoxy)ethyl]-2-methyl-2-propanamine oxalate](/img/structure/B5186354.png)
![4-methylpyrimido[1,2-a]benzimidazole perchlorate](/img/structure/B5186366.png)

![methyl {[4-(4-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetate](/img/structure/B5186388.png)
![2-{1-[2-(cyclohexylamino)-2-oxoethyl]-1H-indol-3-yl}-N,N-diethyl-2-oxoacetamide](/img/structure/B5186390.png)
![N-isopropyl-2-(4-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-1-piperazinyl)acetamide](/img/structure/B5186397.png)


![3-benzyl-2,4-diphenyl-3,4-dihydrochromeno[3,4-b]pyrrole](/img/structure/B5186416.png)
